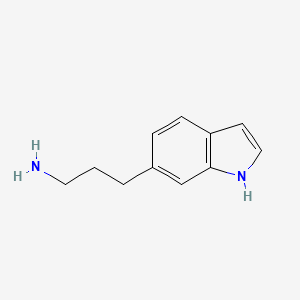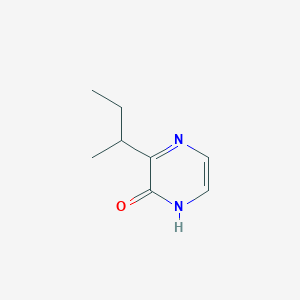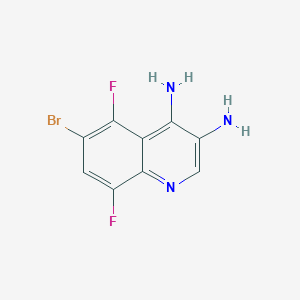![molecular formula C10H18O3 B13220933 {8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13220933.png)
{8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{8,9-Dimethyl-1,7-dioxaspiro[44]nonan-2-yl}methanol is a chemical compound with a unique spirocyclic structure This compound is characterized by the presence of a spiro[44]nonane ring system, which includes two oxygen atoms and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a ketone or aldehyde in the presence of an acid catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
{8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, and substituted spirocyclic compounds
Applications De Recherche Scientifique
{8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of {8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanamine
- (1,4-Dioxaspiro[4.4]nonan-7-yl)methanol
- 6-(1,3-Dioxolan-2-yl)-8,8-dimethyl-1,4-dioxaspiro[4.4]nonane
Uniqueness
{8,9-Dimethyl-1,7-dioxaspiro[44]nonan-2-yl}methanol is unique due to its specific spirocyclic structure and the presence of a methanol group
Propriétés
Formule moléculaire |
C10H18O3 |
|---|---|
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
(8,9-dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanol |
InChI |
InChI=1S/C10H18O3/c1-7-8(2)12-6-10(7)4-3-9(5-11)13-10/h7-9,11H,3-6H2,1-2H3 |
Clé InChI |
GVNCJJSBOHZHAD-UHFFFAOYSA-N |
SMILES canonique |
CC1C(OCC12CCC(O2)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[2-(2-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13220892.png)



![2-[2-Bromo-5-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B13220913.png)


